Phaseollinisoflavan Phaseollinisoflavan Phaseollinisoflavan, also known as phaseollin, belongs to the class of organic compounds known as pyranoisoflavonoids. These are isoflavonoids that contain a pyran ring fused to either of the A, B, or C ring of the isoflavonoid skeleton. Phaseollinisoflavan is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, phaseollinisoflavan is primarily located in the membrane (predicted from logP). Outside of the human body, phaseollinisoflavan can be found in a number of food items such as tea, green bean, herbs and spices, and pulses. This makes phaseollinisoflavan a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 40323-57-7
VCID: VC21351313
InChI: InChI=1S/C20H20O4/c1-20(2)8-7-16-17(24-20)6-5-15(19(16)22)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1
SMILES: CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C
Molecular Formula: C20H20O4
Molecular Weight: 324.4 g/mol

Phaseollinisoflavan

CAS No.: 40323-57-7

Cat. No.: VC21351313

Molecular Formula: C20H20O4

Molecular Weight: 324.4 g/mol

* For research use only. Not for human or veterinary use.

Phaseollinisoflavan - 40323-57-7

CAS No. 40323-57-7
Molecular Formula C20H20O4
Molecular Weight 324.4 g/mol
IUPAC Name 6-[(3R)-7-hydroxy-3,4-dihydro-2H-chromen-3-yl]-2,2-dimethylchromen-5-ol
Standard InChI InChI=1S/C20H20O4/c1-20(2)8-7-16-17(24-20)6-5-15(19(16)22)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1
Standard InChI Key UUJBHSNXZMGYBT-ZDUSSCGKSA-N
Isomeric SMILES CC1(C=CC2=C(O1)C=CC(=C2O)[C@H]3CC4=C(C=C(C=C4)O)OC3)C
SMILES CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C
Canonical SMILES CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C=C(C=C4)O)OC3)C

Chemical Structure and Properties

Structural Characteristics

Phaseollinisoflavan possesses a unique molecular structure characterized as (-)-phaseollinisoflavan, a member of the hydroxyisoflavans class. Its structure can be described as (3R)-3,4-dihydro-2H,2'H-3,6'-bichromene substituted by two methyl groups at positions 2' and 2' and hydroxy groups at positions 5' and 7 respectively .

Chemical Properties

The compound exhibits the following chemical and physical properties:

PropertyValue
Molecular FormulaC20H20O4
Molecular Weight324.4 g/mol
CAS Registry Number40323-57-7
IUPAC Name6-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-dimethyl-2H-chromen-5-ol
Traditional Name6-(7-hydroxy-3,4-dihydro-2H-1-benzopyran-3-yl)-2,2-dimethylchromen-5-ol
InChI KeyUUJBHSNXZMGYBT-UHFFFAOYSA-N

The structure contains fused chromene rings with specific hydroxyl group positioning that contributes to its biological activity profile . The stereochemistry at the 3-position (3R) is an important characteristic of this compound, highlighting its specific three-dimensional configuration.

Alternative Identifiers

Phaseollinisoflavan is recognized by several database identifiers that facilitate its cataloging and research:

DatabaseIdentifier
ChEBI IDCHEBI:109
ChEMBL IDCHEMBL465812
KEGG IDC10515
Lipid Maps IDLMPK12080014
DSSTox Substance IDDTXSID60193326
WikidataQ27105239

These identifiers reflect the compound's inclusion in major chemical databases, indicating its recognition in the scientific community .

Biological Sources and Distribution

Plant Sources

Phaseollinisoflavan has been identified in several plant species, with notable concentrations in:

  • Phaseolus vulgaris (kidney bean)

  • Phaseolus coccineus

  • Erythrina herbacea

  • Glycyrrhiza glabra (licorice)

These plants belong primarily to the Fabaceae family, suggesting a taxonomic pattern in the production of this compound. The presence in multiple species indicates evolutionary conservation of the biosynthetic pathways responsible for phaseollinisoflavan production.

Biological Activities and Functions

Role as a Phytoalexin

Phaseollinisoflavan functions primarily as a phytoalexin in its native plant sources. As such, it plays a crucial role in plant defense mechanisms against microbial pathogens and environmental stressors . Like other phytoalexins, it is synthesized and accumulated in response to infection or stress rather than being constitutively present at high levels.

Plant Defense Mechanisms

The presence of phaseollinisoflavan in response to pathogen infection represents part of the plant's innate immune system. It contributes to a complex chemical defense network that helps plants resist disease and predation . This defensive role underscores the ecological importance of phaseollinisoflavan in maintaining plant health in natural environments.

Research Findings and Studies

Current State of Research

Research specifically focused on phaseollinisoflavan appears to be limited, as indicated by the search results. Most studies have focused on identifying and characterizing the compound rather than extensively investigating its biological activities or potential applications. This represents a significant gap in the scientific literature and highlights opportunities for future research.

Related Isoflavans Research

More extensive research exists on related isoflavans and isoflavonoids. For example, isoflavones like genistein and daidzein have been thoroughly studied for their roles in:

  • Legume-rhizobia symbiosis

  • Plant defense against pathogens

  • Potential health benefits in human nutrition

These studies on related compounds provide contextual understanding that may be applicable to phaseollinisoflavan, though direct extrapolation requires caution.

Comparison with Related Compounds

Structural Relatives

Phaseollinisoflavan shares structural similarities with other isoflavans and flavonoids. The following table compares key features of phaseollinisoflavan with related compounds mentioned in the search results:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesPrimary Functions
PhaseollinisoflavanC20H20O4324.4Hydroxyisoflavan with (3R)-3,4-dihydro-2H,2'H-3,6'-bichromene structurePlant defense (phytoalexin)
Mucusisoflavone BC40H32O10672.2Complex isoflavan structureLimited information available
4',7,8-TrihydroxyisoflavoneC15H10O5270.05Simpler isoflavan with three hydroxyl groupsPotential antimicrobial activity

This comparison demonstrates the structural diversity within the isoflavan class and highlights the unique features of phaseollinisoflavan .

Functional Comparison

While all these compounds share some common biological roles as plant secondary metabolites, they differ in their specific activities, distribution in nature, and potential applications. Phaseollinisoflavan's specific arrangement of hydroxyl groups and methyl substitutions likely confers unique biological properties that distinguish it from other structurally related compounds.

Future Research Directions

Gaps in Current Knowledge

Based on the limited information available in the search results, several significant knowledge gaps exist regarding phaseollinisoflavan:

  • Detailed mechanisms of antimicrobial action

  • Complete biosynthetic pathway

  • Ecological significance beyond basic pathogen defense

  • Potential applications in agriculture or medicine

  • Structure-activity relationships

These gaps represent opportunities for future research that could significantly enhance our understanding of this compound.

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